Ethyl (3,5-dibromo-4-methoxyphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (3,5-dibromo-4-methoxyphenyl)carbamate is an organic compound with a complex structure that includes bromine, methoxy, and carbamate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) under controlled temperatures to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of automated reactors and purification systems to handle large-scale production efficiently.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3,5-dibromo-4-methoxyphenyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or to convert the carbamate group into other functional groups.
Substitution: The bromine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Nucleophiles: Such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Ethyl (3,5-dibromo-4-methoxyphenyl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl (3,5-dibromo-4-methoxyphenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate: Similar in structure but with different functional groups that may alter its reactivity and applications.
3-(3,5-Dibromo-4-Hydroxy-Benzoyl)-2-Ethyl-Benzofuran-6-Sulfonic Acid: Another brominated compound with distinct biological activities.
Uniqueness
Ethyl (3,5-dibromo-4-methoxyphenyl)carbamate is unique due to its specific combination of bromine, methoxy, and carbamate groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
84970-85-4 |
---|---|
Molecular Formula |
C10H11Br2NO3 |
Molecular Weight |
353.01 g/mol |
IUPAC Name |
ethyl N-(3,5-dibromo-4-methoxyphenyl)carbamate |
InChI |
InChI=1S/C10H11Br2NO3/c1-3-16-10(14)13-6-4-7(11)9(15-2)8(12)5-6/h4-5H,3H2,1-2H3,(H,13,14) |
InChI Key |
LZOSVTJDFOAANP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CC(=C(C(=C1)Br)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.